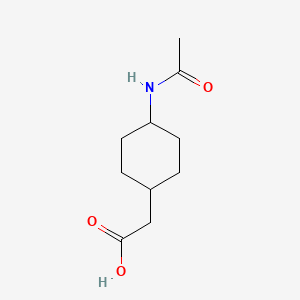

2-(4-Acetamidocyclohexyl)acetic acid

説明

Synthesis Analysis

The synthesis of derivatives of 2-(4-Acetamidocyclohexyl)acetic acid involves multiple steps, including allylation, protection of carbonyl groups, and oxidation. One method described involves the synthesis of acetal-protected derivatives, which are then transformed into 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, important intermediates for various alkaloids (Juma et al., 2008). Another approach includes the synthesis of trans-2-(2′-aminocyclohexyloxy)- and trans-2-(2′-azidocyclohexyloxy)acetic acid from corresponding azido derivatives, showcasing the versatility in functionalizing the cyclohexyl ring (Kikelj et al., 1991).

Molecular Structure Analysis

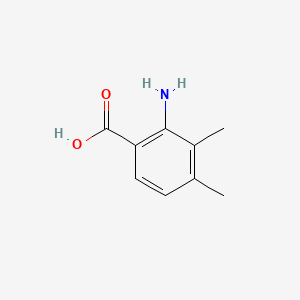

The molecular structure of 2-(4-Acetamidocyclohexyl)acetic acid derivatives reveals interesting features, such as the stabilization of zwitterionic forms through intramolecular hydrogen bonds. This aspect was illustrated in a study where the crystallized structure showed sandwich-like layers formed by hydrogen bonding, highlighting the compound's unique structural characteristics (Wani et al., 2013).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including acetic acid-catalyzed cyclizations, demonstrating its reactivity towards forming complex heterocyclic structures. Such reactions are crucial for synthesizing pharmacologically relevant compounds (Xue et al., 2023). Additionally, the compound's ability to form acetal-protected derivatives, which can be further cyclized into dihydropyrazoles, showcases its versatility (Juma et al., 2009).

Physical Properties Analysis

The physical properties, such as crystallization behavior and hydrogen bonding patterns, play a significant role in determining the compound's stability and solubility. The hemihydrate form of a related compound showed how molecular arrangement and hydrogen bonding can influence its physical state and interactions (Wani et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-(4-Acetamidocyclohexyl)acetic acid derivatives, such as reactivity towards nucleophiles and electrophiles, are critical for its applications in synthesis. For instance, the electrochemical oxidation of related compounds to carboxylic acids highlights the potential for efficient synthesis methods (Rafiee et al., 2018).

科学的研究の応用

Chemical Compound Synthesis and Characterization

- A cyclohexylacetic acid derivative was isolated from Emilia sonchifolia, showing the potential of 2-(4-Acetamidocyclohexyl)acetic acid in discovering new chemical compounds (Shen et al., 2013).

- The compound was utilized in a Michael reaction, demonstrating its utility in asymmetric synthesis processes (Takeda et al., 1981).

Computational Chemistry and Molecular Studies

- In a study of a monocyclic β‐lactam, the molecule was analyzed using various molecular orbital methods, highlighting its role in computational chemistry (Boyd et al., 1988).

- Acetal-protected derivatives of this compound were synthesized, showing its applicability in the creation of hexahydroindoles, an important intermediate for alkaloid synthesis (Juma et al., 2008).

Mechanistic Understanding in Chemical Reactions

- Research into the elimination of acetic acid from specific ions of acetates revealed the compound's role in understanding reaction mechanisms (Kuzmenkov et al., 1999).

Role in Physiological and Biochemical Processes

- The compound was identified in the urine of a family with a postulated defect in an enzyme, contributing to our understanding of metabolic disorders (Niederwieser et al., 1978).

Medicinal Chemistry and Drug Design

- In a green chemistry approach, the compound was used in the design and discovery of analogues for potential analgesic and antipyretic agents (Reddy et al., 2014).

- A Schiff base ligand incorporating this compound was synthesized and studied for its antioxidant and enzyme inhibitory properties, highlighting its medicinal chemistry applications (Ikram et al., 2015).

特性

IUPAC Name |

2-(4-acetamidocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVBDJQHTIBXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951619 | |

| Record name | {4-[(1-Hydroxyethylidene)amino]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Acetamidocyclohexyl)acetic acid | |

CAS RN |

2901-44-2, 2901-45-3 | |

| Record name | NSC175383 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC175382 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {4-[(1-Hydroxyethylidene)amino]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)

![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)